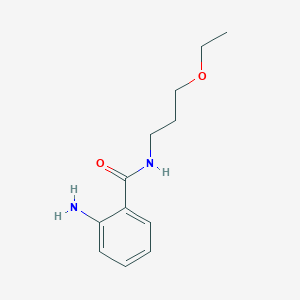

2-氨基-N-(3-乙氧基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

科学研究应用

酶抑制: 2-氨基-N-(3-乙氧基丙基)苯甲酰胺衍生物,特别是3位取代的苯甲酰胺,已被发现是核酶聚(ADP-核糖)合成酶的有效抑制剂 (Purnell & Whish, 1980).

神经阻断活性: 已合成并研究了苯甲酰胺(包括2-氨基-N-(3-乙氧基丙基)苯甲酰胺衍生物)的神经阻断(抗精神病)活性。已经探索了它们对大鼠阿扑吗啡诱导的刻板行为的抑制作用,某些苯甲酰胺显示出显着的活性 (Iwanami et al., 1981).

二芳氧基化苯甲酸的合成: 该化合物用于苯甲酰胺的铜介导的选择性单或二芳氧基化,这提供了一种合成单和二芳氧基化苯甲酸的简单方法 (Hao et al., 2014).

抗高血压活性: 已合成2-氨基-N-(3-乙氧基丙基)苯甲酰胺衍生物并评估了它们的抗高血压活性,展示了潜在的治疗应用 (Cassidy et al., 1992).

抗病毒活性: 已描述了基于苯甲酰胺的5-氨基吡唑及其稠合杂环的新合成途径,它们显示出显着的抗禽流感病毒活性。这些衍生自2-氨基-N-(3-乙氧基丙基)苯甲酰胺的化合物在抗病毒治疗中显示出显着的潜力 (Hebishy et al., 2020).

代谢效应研究: 已研究了苯甲酰胺衍生物对其他代谢过程(如细胞活力、葡萄糖代谢和DNA合成)的影响,提供了对其更广泛的生物影响的见解 (Milam & Cleaver, 1984).

分子合成: 有关于某些苯甲酰胺衍生物的高产合成研究,表明它们在分子和药物合成中的用途 (Bobeldijk et al., 1990).

化学络合: 2-氨基-N-(3-乙氧基丙基)苯甲酰胺衍生物已用于与锰的络合,提供了对其在无机化学和材料科学中的潜在应用的见解 (Mitsuhashi et al., 2016).

磁体设计: 这些化合物已被用于设计金属配体,以创建单分子和单链磁体,展示了它们在材料科学和纳米技术中的潜力 (Costes et al., 2010).

药理特性: 已综述了苯甲酰胺衍生物(如2-氨基-N-(3-乙氧基丙基)苯甲酰胺)的药理特性,包括它们在治疗各种疾病中的用途及其作用机制 (Pinder et al., 2012).

属性

IUPAC Name |

2-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOGYUOKHAHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)